

Application Note & Protocols: Quantitative Analysis of Ethyl 2-hydroxy-5-methoxybenzoate

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Compound of Interest

Compound Name: *Ethyl 2-hydroxy-5-methoxybenzoate*

CAS No.: 22775-40-2

Cat. No.: B1212179

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Abstract

This document provides a comprehensive guide to the quantitative analysis of **Ethyl 2-hydroxy-5-methoxybenzoate**, an aromatic ester of interest in pharmaceutical and chemical synthesis. We present detailed, validated protocols for two primary analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) for robust quantification and Gas Chromatography-Mass Spectrometry (GC-MS) for confirmatory analysis and impurity profiling. The methodologies are designed for researchers, quality control analysts, and drug development professionals, emphasizing the rationale behind procedural choices to ensure scientific rigor and reproducibility. All protocols are structured to align with the principles of analytical method validation as outlined by the International Council for Harmonisation (ICH) guidelines.^{[1][2]}

Introduction and Compound Profile

Ethyl 2-hydroxy-5-methoxybenzoate (CAS: 22775-40-2) is an organic compound with potential applications in various synthetic pathways and has been investigated for its biological

properties.[3] Accurate and precise quantification is critical for quality control, stability testing, and pharmacokinetic studies. The selection of an appropriate analytical technique is paramount and depends on the specific requirements of the analysis, such as the need for high throughput, sensitivity, or structural confirmation.

This guide focuses on providing field-proven methods that are both reliable and self-validating, ensuring the integrity of the generated data.

Compound Physicochemical Properties:

Property	Value	Source
Molecular Formula	C ₁₀ H ₁₂ O ₄	[4][5]
Molecular Weight	196.20 g/mol	[4]
IUPAC Name	ethyl 2-hydroxy-5-methoxybenzoate	[4]
Appearance	Colorless oil	[6]
CAS Number	22775-40-2	[4]

Principle of Method Selection: HPLC vs. GC-MS

The choice between HPLC and GC-MS for the analysis of **Ethyl 2-hydroxy-5-methoxybenzoate** is driven by the analytical objective.

- High-Performance Liquid Chromatography (HPLC) is the preferred method for routine quantification and purity assessment in quality control settings.[7] Its robustness, high precision, and accuracy make it ideal for assay and stability studies.[7] The presence of a chromophore in the molecule's structure makes it well-suited for UV detection. A reverse-phase method is chosen due to the compound's moderate polarity, allowing for excellent separation from potential non-polar or highly polar impurities.
- Gas Chromatography-Mass Spectrometry (GC-MS) serves as an outstanding confirmatory technique.[7] It provides exceptional selectivity and sensitivity.[7] The mass spectrometer detector offers structural information, which is invaluable for unambiguous peak identification

and for profiling unknown impurities.[8] While the compound may be amenable to direct analysis, derivatization of the hydroxyl group (e.g., silylation) can improve peak shape and thermal stability if needed.[7]

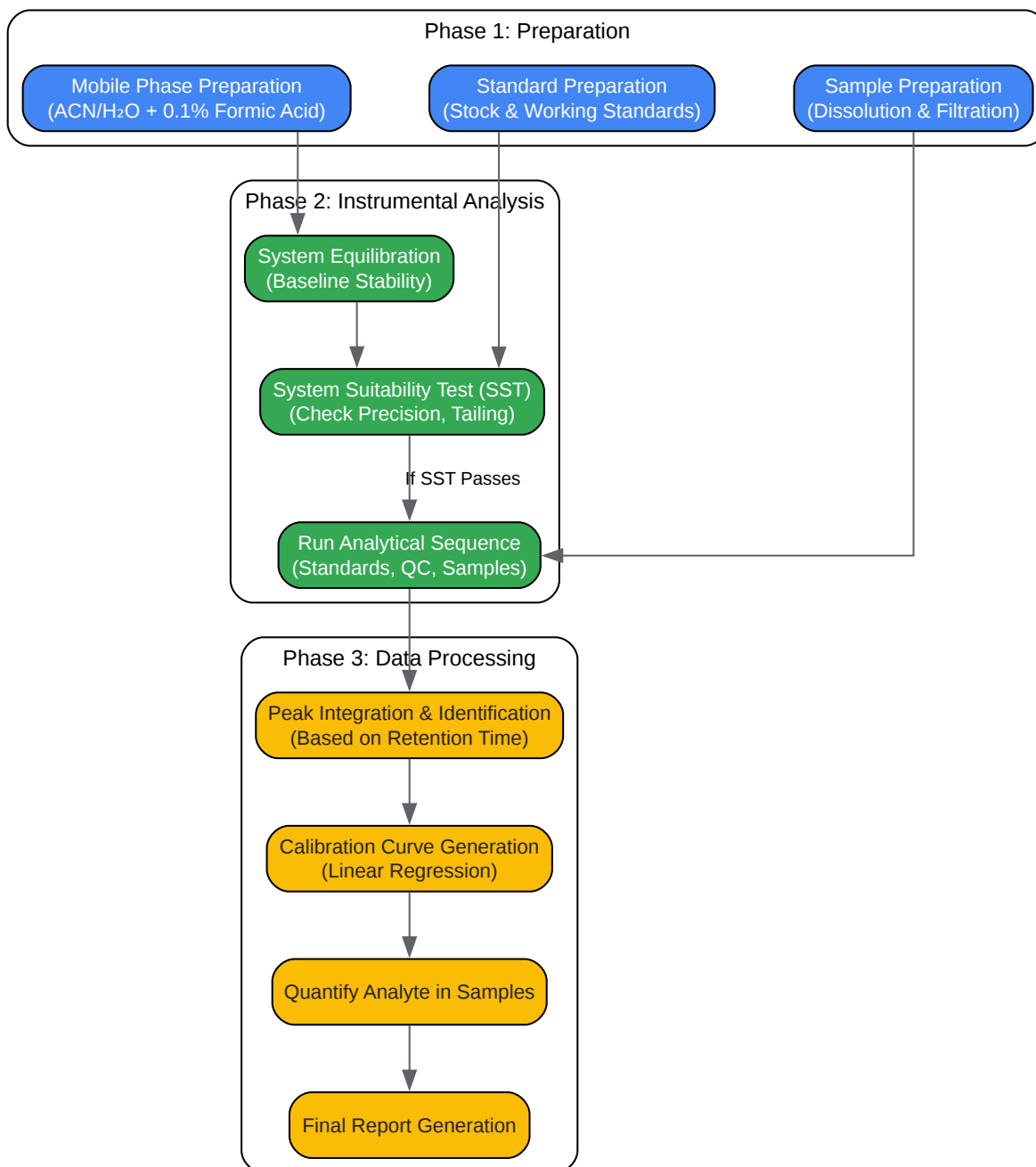
Primary Technique: High-Performance Liquid Chromatography (HPLC-UV)

This section details a validated reverse-phase HPLC method for the precise quantification of **Ethyl 2-hydroxy-5-methoxybenzoate**.

Causality of Experimental Choices

- **Column:** An Agilent ZORBAX Eclipse Plus C18 column is selected for its high-performance silica, double end-capping, and excellent peak shape for phenolic and acidic compounds. The C18 stationary phase provides the necessary hydrophobicity to retain the analyte.
- **Mobile Phase:** A gradient of acetonitrile and water (with 0.1% formic acid) is used. The formic acid is critical for protonating the phenolic hydroxyl and any residual silanols on the column, preventing peak tailing and ensuring a sharp, symmetrical peak. Acetonitrile is chosen as the organic modifier for its low viscosity and UV cutoff.
- **Detection Wavelength:** The detection wavelength is set to 270 nm. This is a common absorption maximum for phenolic compounds, providing a good balance of sensitivity and selectivity.[7]
- **Internal Standard (Optional but Recommended):** For enhanced precision, Ethylparaben can be used as an internal standard. It is structurally similar, chromatographically resolved, and commercially available.

HPLC-UV Experimental Workflow



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Caption: Workflow for HPLC-UV quantification.

Detailed Protocol: HPLC-UV Quantification

Instrumentation & Consumables:

- HPLC system with gradient pump, autosampler, column oven, and UV/PDA detector.
- Column: Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 5 μ m) or equivalent.
- Solvents: HPLC-grade acetonitrile, water, and formic acid.
- Reference Standard: **Ethyl 2-hydroxy-5-methoxybenzoate** (\geq 98% purity).
- 0.45 μ m syringe filters (PTFE or Nylon).

Chromatographic Conditions:

Parameter	Setting
Mobile Phase A	0.1% Formic Acid in Water
Mobile Phase B	0.1% Formic Acid in Acetonitrile
Gradient	0-2 min: 40% B; 2-10 min: 40-80% B; 10-12 min: 80% B; 12-12.1 min: 80-40% B; 12.1-15 min: 40% B
Flow Rate	1.0 mL/min
Column Temperature	30 °C
Injection Volume	10 μ L
Detection Wavelength	270 nm

| Run Time | 15 minutes |

Procedure:

- Mobile Phase Preparation: Prepare Mobile Phase A and B as described. Degas both solutions by sonication or vacuum filtration.

- **Standard Stock Solution (1000 µg/mL):** Accurately weigh 50 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile/Water.
- **Calibration Standards:** Prepare a series of calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL) by serially diluting the stock solution with the 50:50 Acetonitrile/Water diluent.
- **Sample Preparation:** Accurately weigh the sample material to obtain a theoretical concentration of ~50 µg/mL of the analyte when dissolved in the diluent. Vortex to dissolve, then filter through a 0.45 µm syringe filter into an HPLC vial.
- **System Setup and Equilibration:** Set up the HPLC system with the specified conditions. Equilibrate the column with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.
- **Analysis Sequence:**
 - Inject a blank (diluent) to ensure no carryover.
 - Perform a System Suitability Test (SST) by making five replicate injections of a mid-level standard (e.g., 25 µg/mL).
 - Inject the calibration standards from lowest to highest concentration.
 - Inject the prepared samples. Inject a QC standard every 10-15 sample injections to monitor system performance.

Method Validation Protocol (ICH Q2(R1)/Q2(R2) Framework)

To ensure the method is fit for its intended purpose, a validation study must be performed.[9]
[10] The protocol should pre-define the experiments and acceptance criteria.[9]

Validation Parameter	Protocol Summary	Common Acceptance Criteria
Specificity	Analyze a blank, a placebo (if applicable), the analyte, and a spiked placebo to demonstrate that no endogenous components interfere with the analyte peak.	Peak purity index > 0.995 (PDA detector). No interfering peaks at the analyte's retention time.
Linearity & Range	Analyze at least five concentrations across the desired range (e.g., 1-100 µg/mL). Plot peak area vs. concentration and perform linear regression.	Correlation coefficient (R ²) ≥ 0.999.
Accuracy	Analyze samples of known concentration (e.g., spiked placebo) at three levels (e.g., 80%, 100%, 120% of target) in triplicate.	Mean recovery of 98.0% - 102.0%.
Precision (Repeatability & Intermediate)	Repeatability: Analyze six replicate samples at 100% of the target concentration. Intermediate: Repeat on a different day with a different analyst.	Relative Standard Deviation (RSD) ≤ 2.0%. ^[1]
LOD & LOQ	Determine based on the signal-to-noise ratio (LOD: S/N ≥ 3; LOQ: S/N ≥ 10) or from the standard deviation of the response and the slope of the calibration curve.	LOQ should be demonstrated with acceptable precision and accuracy.
Robustness	Systematically vary key method parameters (e.g., flow rate ±10%, column temp ±5°C,	Results should remain within system suitability specifications.

mobile phase pH ± 0.2) and
assess the impact on results.

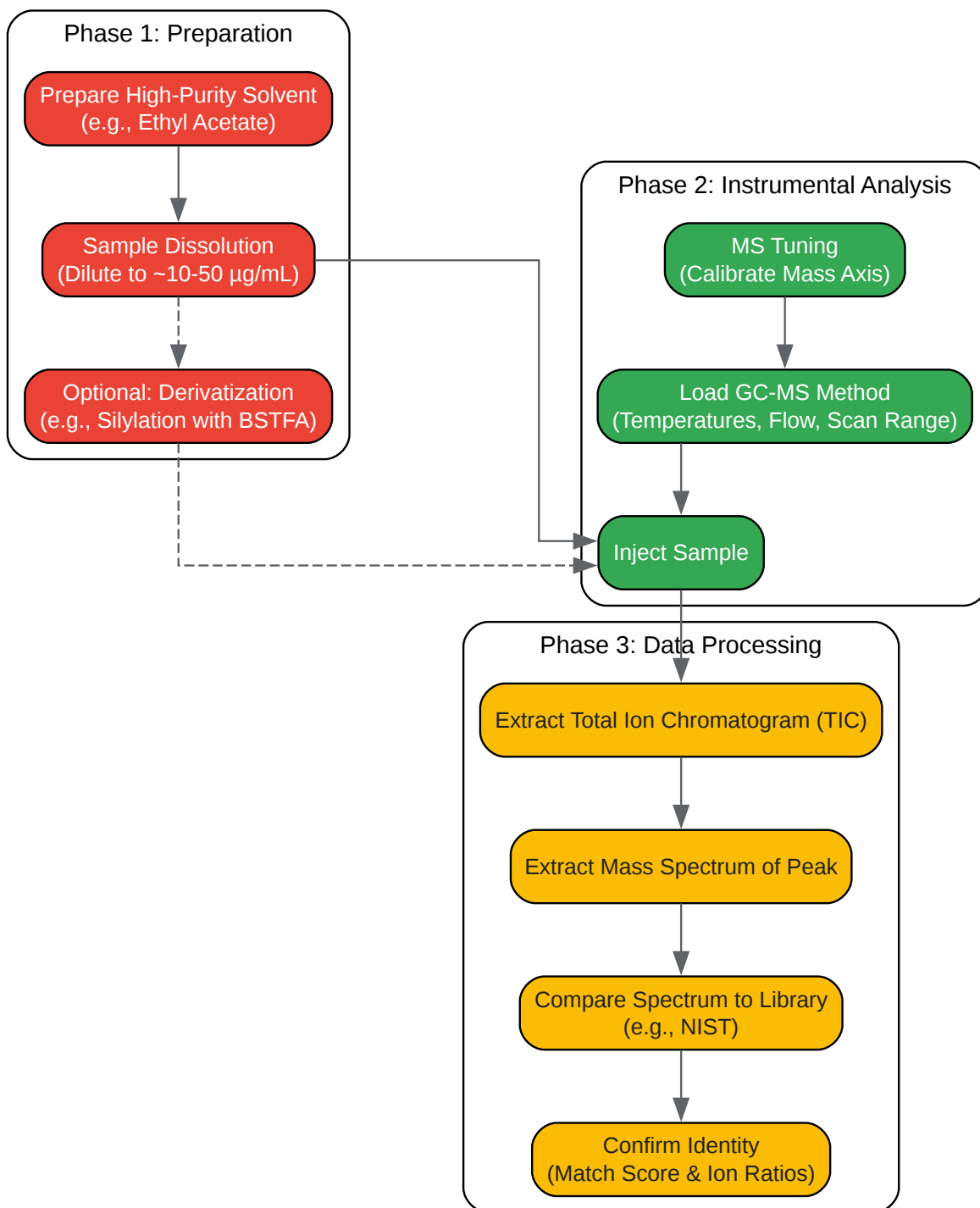
Confirmatory Technique: Gas Chromatography-Mass Spectrometry (GC-MS)

This GC-MS method is designed for the definitive identification of **Ethyl 2-hydroxy-5-methoxybenzoate**.

Causality of Experimental Choices

- **Column:** A low-polarity DB-5ms or equivalent column is chosen. This (5%-phenyl)-methylpolysiloxane phase is a general-purpose column that provides excellent separation for a wide range of semi-volatile compounds.
- **Inlet:** Splitless injection is used to maximize the transfer of the analyte to the column, which is ideal for trace-level analysis and qualitative confirmation.
- **Oven Program:** A temperature ramp is employed to ensure that the analyte is eluted as a sharp peak and to separate it from any other volatile components in the sample matrix.
- **MS Detector:** Electron Ionization (EI) at 70 eV is a standard, robust ionization technique that produces repeatable fragmentation patterns, which can be compared against spectral libraries for confident identification.^[8]

GC-MS Experimental Workflow



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Caption: Workflow for GC-MS confirmatory analysis.

Detailed Protocol: GC-MS Analysis

Instrumentation & Consumables:

- GC system with a split/splitless inlet coupled to a Mass Spectrometer.
- Column: Agilent DB-5ms (30 m x 0.25 mm, 0.25 μ m) or equivalent.
- Carrier Gas: Helium (99.999% purity).
- Solvent: Ethyl Acetate or Dichloromethane (GC grade).

GC-MS Conditions:

Parameter	Setting
Inlet Mode	Splitless
Inlet Temperature	250 °C
Injection Volume	1 μ L
Carrier Gas	Helium, Constant Flow @ 1.2 mL/min
Oven Program	Initial 80°C (hold 1 min), ramp at 15°C/min to 280°C (hold 5 min)
Transfer Line Temp	280 °C
Ion Source Temp	230 °C
Ionization Mode	Electron Ionization (EI) at 70 eV

| Mass Range | m/z 40 - 450 |

Procedure:

- Sample Preparation: Dissolve the sample in ethyl acetate to a concentration of approximately 10-50 μ g/mL.

- Instrument Setup: Tune the mass spectrometer according to the manufacturer's recommendations. Load the analytical method.
- Injection: Inject the prepared sample into the GC-MS system.
- Data Analysis:
 - Identify the peak of interest in the Total Ion Chromatogram (TIC).
 - Extract the mass spectrum for that peak by averaging across the peak width and subtracting the background.
 - Compare the acquired spectrum with a reference spectrum or a commercial library (e.g., NIST/Wiley) for identification. The molecular ion (M^+) is expected at m/z 196.[\[4\]](#)[\[6\]](#)

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